AZD9056 hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

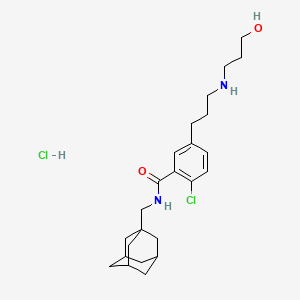

N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35ClN2O2.ClH/c25-22-5-4-17(3-1-6-26-7-2-8-28)12-21(22)23(29)27-16-24-13-18-9-19(14-24)11-20(10-18)15-24;/h4-5,12,18-20,26,28H,1-3,6-11,13-16H2,(H,27,29);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBBHFRRZLDHLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C(C=CC(=C4)CCCNCCCO)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345303-91-5 | |

| Record name | AZD-9056 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345303915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-9056 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CZ6S167ZM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AZD9056 Hydrochloride: A Technical Guide to its Mechanism of Action as a P2X7 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD9056 hydrochloride is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in inflammation and pain. This technical guide provides a detailed overview of the mechanism of action of AZD9056, supported by quantitative data and comprehensive experimental protocols. The core mechanism involves the direct blockade of the P2X7 receptor, leading to the inhibition of downstream signaling pathways responsible for the release of pro-inflammatory cytokines and the expression of matrix-degrading enzymes. This document is intended to serve as a resource for researchers in the fields of pharmacology, immunology, and drug development who are investigating the therapeutic potential of P2X7 receptor modulation.

Core Mechanism of Action: Selective P2X7 Receptor Antagonism

AZD9056 is an orally active and selective inhibitor of the P2X7 purinergic receptor. The P2X7 receptor is a ligand-gated ion channel that is activated by high concentrations of extracellular adenosine triphosphate (ATP), a molecule that is released during cellular stress and inflammation. Upon activation by ATP, the P2X7 receptor forms a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. This ion flux triggers a cascade of downstream signaling events, most notably the activation of the NLRP3 inflammasome and the subsequent processing and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).

AZD9056 exerts its pharmacological effects by directly binding to the P2X7 receptor and preventing its activation by ATP. This antagonistic action blocks the initial influx of ions, thereby inhibiting the entire downstream signaling cascade. The consequences of this blockade are a significant reduction in the release of key inflammatory mediators.

Downstream Signaling Pathways Modulated by AZD9056

The antagonism of the P2X7 receptor by AZD9056 leads to the modulation of several critical inflammatory pathways:

-

Inhibition of Inflammasome Activation and Cytokine Release: By preventing P2X7 receptor activation, AZD9056 inhibits the assembly and activation of the NLRP3 inflammasome. This, in turn, blocks the cleavage of pro-caspase-1 to its active form, caspase-1, which is essential for the maturation and secretion of IL-1β and IL-18. Furthermore, AZD9056 has been shown to reverse the upregulated expression of other pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α)[1].

-

Modulation of the NF-κB Signaling Pathway: The P2X7 receptor has been linked to the activation of the nuclear factor-κB (NF-κB) pathway, a central regulator of inflammatory gene expression. Studies have demonstrated that AZD9056 can inhibit the activation of the NF-κB pathway in osteoarthritis models. This is evidenced by the reduced phosphorylation of key signaling proteins such as IκB kinase (IKK)α, IKKβ, inhibitor of NF-κB (IκB)α, and the NF-κB p65 subunit[1].

-

Reduction of Matrix Metalloproteinase (MMP) Expression: In the context of osteoarthritis, AZD9056 has been shown to reverse the increased expression of matrix metalloproteinase-13 (MMP-13)[1]. MMP-13 is a key enzyme responsible for the degradation of type II collagen, the primary structural component of articular cartilage.

-

Decrease in Pain and Inflammatory Mediators: Treatment with AZD9056 has been observed to reduce the levels of other important mediators of pain and inflammation, such as substance P (SP) and prostaglandin E2 (PGE2), in cartilage tissues[1].

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various in vitro systems. The following tables summarize the available data on its potency and selectivity.

Table 1: In Vitro Inhibitory Potency of AZD9056

| Assay Type | Cell Line | Species | Agonist | IC₅₀ | Reference |

| P2X7 Receptor Blockade | HEK-hP2X7 | Human | Not Specified | 11.2 nM | [2] |

| P2X7 Receptor Inhibition | Mouse Microglia BV2 | Mouse | Not Specified | 1-3 µM | [2] |

| BCRP Transport Inhibition | Not Specified | Not Specified | Methotrexate | 92 µM | [2] |

Table 2: Inhibition of Cytokine Release by AZD9056

| Cytokine | Cell Type | Species | Agonist | pIC₅₀ (mean ± SEM) | Reference |

| IL-1β | Peripheral Blood Monocytes | Human | BzATP (300 µM) | 7.9 ± 0.1 | |

| IL-18 | Peripheral Blood Monocytes | Human | BzATP (300 µM) | 8.0 ± 0.1 | |

| IL-1β | Whole Blood | Human | ATP (3 mM) | 7.2 ± 0.1 | |

| IL-1β | RA Synovial Cells | Human | BzATP (1 mM) | 8.4 ± 0.2 |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of AZD9056's mechanism of action.

In Vitro P2X7 Receptor Functional Assays

This assay measures the ability of AZD9056 to inhibit agonist-induced intracellular calcium mobilization in cells expressing the P2X7 receptor.

-

Cell Culture: HEK293 cells stably expressing the human P2X7 receptor are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

Dye Loading:

-

Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer like Hank's Balanced Salt Solution (HBSS).

-

Wash the cultured cells with buffer and incubate them with the dye loading solution for 45-60 minutes at 37°C.

-

Gently wash the cells to remove any extracellular dye.

-

-

Assay Procedure:

-

Add serial dilutions of AZD9056 or a vehicle control to the wells containing the dye-loaded cells and incubate for 15-30 minutes at room temperature.

-

Initiate the reaction by adding a P2X7 receptor agonist, such as ATP (typically 1-5 mM) or BzATP (typically 10-100 µM).

-

Measure the fluorescence intensity over time using a plate reader equipped for fluorescence detection.

-

-

Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. The inhibitory effect of AZD9056 is calculated as a percentage of the response seen with the agonist alone. IC₅₀ values are determined by plotting the percent inhibition against the log concentration of AZD9056.

This assay assesses the formation of the large pore associated with prolonged P2X7 receptor activation, which allows the entry of larger molecules like the fluorescent dye YO-PRO-1.

-

Cell Culture: Cells expressing the P2X7 receptor are seeded in 96-well plates.

-

Assay Procedure:

-

Wash the cells with an appropriate assay buffer.

-

Add serial dilutions of AZD9056 or a vehicle control to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

Prepare a solution containing a P2X7 agonist (e.g., ATP or BzATP) and YO-PRO-1 dye.

-

Add the agonist/dye solution to the wells.

-

Incubate the plate at room temperature for 10-30 minutes, protected from light.

-

Measure the fluorescence (excitation ~491 nm, emission ~509 nm) using a microplate reader.

-

-

Data Analysis: The increase in fluorescence indicates the uptake of YO-PRO-1 through the P2X7 pore. The inhibitory effect of AZD9056 is quantified, and IC₅₀ values are calculated.

In Vitro Cytokine Release Assay from Human Monocytes

This protocol details the measurement of IL-1β and IL-18 release from primary human monocytes.

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using density gradient centrifugation. Further purify monocytes by adherence or magnetic cell sorting.

-

Cell Culture and Priming:

-

Culture the isolated monocytes in a suitable medium (e.g., RPMI-1640) with fetal bovine serum.

-

To induce the expression of pro-IL-1β and pro-IL-18, prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours.

-

-

Antagonist Treatment:

-

Wash the cells with phosphate-buffered saline (PBS) to remove the LPS.

-

Pre-incubate the cells with various concentrations of AZD9056 for 30-60 minutes.

-

-

Agonist Stimulation: Stimulate the cells with a P2X7 agonist, such as BzATP (e.g., 300 µM), for 30-60 minutes.

-

Supernatant Collection: Centrifuge the cell plates and carefully collect the supernatants.

-

Cytokine Quantification: Measure the concentrations of IL-1β and IL-18 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of AZD9056 compared to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vivo Model of Osteoarthritis

The monosodium iodoacetate (MIA)-induced model of osteoarthritis in rats is commonly used to evaluate the efficacy of potential therapeutic agents.

-

Animal Model: Use male Wistar rats.

-

Induction of Osteoarthritis:

-

Anesthetize the rats.

-

Administer a single intra-articular injection of monosodium iodoacetate (MIA) (e.g., 1-2 mg in 50 µL of sterile saline) into the knee joint.

-

-

Treatment: Following MIA injection, administer AZD9056 or a vehicle control (e.g., daily by oral gavage). The specific dose would be determined in dose-ranging studies.

-

Assessment of Pain and Inflammation: Monitor pain-related behaviors (e.g., paw withdrawal threshold to a mechanical stimulus) and joint swelling at regular intervals.

-

Endpoint Analysis: At the end of the study, euthanize the animals and collect the knee joints for further analysis.

Analysis of Downstream Signaling Pathways

-

Tissue Preparation: Isolate cartilage tissue from the knee joints of the experimental animals. Homogenize the tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-IKKα/β, phospho-IκBα, phospho-p65, and their total protein counterparts) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.

-

Tissue Processing:

-

Fix the collected knee joints in 10% neutral buffered formalin.

-

Decalcify the joints, and then embed them in paraffin.

-

Cut thin sections of the joint tissue and mount them on slides.

-

-

Immunostaining:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval to unmask the antigenic sites.

-

Block endogenous peroxidase activity and non-specific binding sites.

-

Incubate the sections with a primary antibody against MMP-13 overnight at 4°C.

-

Wash and incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.

-

Develop the color using a chromogen such as diaminobenzidine (DAB).

-

Counterstain the sections with hematoxylin.

-

-

Microscopic Analysis: Examine the stained sections under a microscope to assess the expression and localization of MMP-13 in the cartilage. The intensity and distribution of the staining can be semi-quantitatively scored.

Conclusion

This compound is a selective antagonist of the P2X7 receptor that effectively blocks the downstream signaling pathways integral to the inflammatory response. Its mechanism of action, characterized by the inhibition of inflammasome activation, cytokine release, and the NF-κB pathway, has been elucidated through a variety of in vitro and in vivo experimental models. The detailed protocols provided in this guide offer a framework for the continued investigation of P2X7 receptor antagonists and their therapeutic potential in inflammatory and pain-related diseases.

References

- 1. Blocking of the P2X7 receptor inhibits the activation of the MMP-13 and NF-κB pathways in the cartilage tissue of rats with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting the P2X7 receptor in rheumatoid arthritis: biological rationale for P2X7 antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD9056 Hydrochloride: A Technical Overview of its P2X7 Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the P2X7 receptor antagonist activity of AZD9056 hydrochloride. The document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes relevant biological pathways and experimental workflows.

Introduction to AZD9056 and the P2X7 Receptor

AZD9056 is a potent and selective, orally bioavailable antagonist of the P2X7 receptor.[1] The P2X7 receptor is a unique, ATP-gated non-selective cation channel predominantly expressed on immune cells, such as macrophages and microglia, and is implicated in inflammatory processes.[2] Unlike other P2X receptors, the P2X7 receptor is activated by high concentrations of extracellular ATP, which are often present in the microenvironment of inflamed or damaged tissues.[3] This activation leads to a rapid influx of Na⁺ and Ca²⁺ and an efflux of K⁺, which in turn triggers the assembly of the NLRP3 inflammasome, leading to the processing and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2] Given its central role in inflammation, the P2X7 receptor has been a target of significant interest for the development of novel anti-inflammatory therapeutics.

Quantitative Data Summary

The following tables summarize the in vitro potency of AZD9056 in various assays and cell types.

Table 1: In Vitro Potency of AZD9056 against the P2X7 Receptor

| Species | Cell Line/System | Assay Type | Agonist | IC50 | Reference |

| Human | HEK293 cells expressing hP2X7 | IL-1β release | BzATP | ~12.6 nM (pIC50 7.9±0.1) | [4] |

| Human | Isolated peripheral blood monocytes | IL-18 release | BzATP | ~10 nM (pIC50 8.0±0.1) | [4] |

| Human | Whole blood | IL-1β release | ATP | ~63.1 nM (pIC50 7.2±0.1) | [4] |

| Human | Rheumatoid Arthritis Synovial Cells | IL-1β release | BzATP | ~4.0 nM (pIC50 8.4±0.2) | [4] |

| Rat | Osteoarthritis Cartilage Tissue | Inhibition of inflammatory markers | MIA-induced | Not specified |

BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate) is a potent, synthetic agonist of the P2X7 receptor. MIA (monosodium iodoacetate) is used to induce osteoarthritis in animal models.

Table 2: Selectivity Profile of AZD9056

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the P2X7 receptor antagonist activity of AZD9056.

Intracellular Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit the influx of calcium into cells following P2X7 receptor activation.

Materials:

-

HEK293 cells stably expressing the human P2X7 receptor

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well black, clear-bottom microplates

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Assay buffer (e.g., Hank's Balanced Salt Solution with Ca²⁺)

-

P2X7 receptor agonist (e.g., ATP or BzATP)

-

This compound

Protocol:

-

Cell Seeding: Seed HEK293-hP2X7 cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.04%) in assay buffer.

-

Remove the cell culture medium and wash the cells gently with assay buffer.

-

Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.

-

After incubation, wash the cells twice with assay buffer to remove excess dye.

-

-

Compound Incubation:

-

Prepare serial dilutions of AZD9056 in assay buffer to the desired final concentrations. Include a vehicle control (e.g., DMSO at the same final concentration).

-

Add the AZD9056 dilutions or vehicle control to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

-

-

Agonist Stimulation and Data Acquisition:

-

Prepare a stock solution of the P2X7 agonist (e.g., 1-5 mM ATP or 10-100 µM BzATP) in assay buffer.

-

Using a fluorescence plate reader equipped with an automated dispenser, record a baseline fluorescence reading for 10-20 seconds.

-

Inject the agonist solution into each well to stimulate the cells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) in response to the agonist and normalize it to the baseline fluorescence (F₀) to get the response ratio (ΔF/F₀).

-

Determine the IC₅₀ value for AZD9056 by plotting the percentage inhibition of the calcium response against the concentration of the antagonist and fitting the data to a four-parameter logistic equation.

-

Yo-Pro-1 Dye Uptake Assay

This assay measures the formation of the large, non-selective pore characteristic of prolonged P2X7 receptor activation, which allows the passage of larger molecules like the fluorescent dye Yo-Pro-1.

Materials:

-

Cells expressing the P2X7 receptor (e.g., HEK293-hP2X7 or macrophage cell lines)

-

96-well microplates

-

Yo-Pro-1 iodide solution

-

Assay buffer (e.g., PBS without Ca²⁺ and Mg²⁺)

-

P2X7 receptor agonist (e.g., ATP or BzATP)

-

This compound

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate and culture overnight.

-

Compound Incubation:

-

Prepare serial dilutions of AZD9056 in assay buffer.

-

Remove the culture medium and add the AZD9056 dilutions or vehicle control to the wells. Incubate for a specified period (e.g., 15-30 minutes).

-

-

Agonist and Dye Addition:

-

Prepare a solution containing both the P2X7 agonist and Yo-Pro-1 dye in assay buffer.

-

Add this solution to the wells to initiate receptor activation and dye uptake.

-

-

Data Acquisition:

-

Immediately measure the fluorescence intensity over time using a fluorescence plate reader (Excitation: ~491 nm, Emission: ~509 nm).

-

-

Data Analysis:

-

Calculate the rate of increase in fluorescence as a measure of P2X7 pore formation.

-

Determine the IC₅₀ value for AZD9056 by plotting the percentage inhibition of dye uptake against the antagonist concentration.

-

Visualizations

P2X7 Receptor Signaling Pathway

Caption: Simplified P2X7 receptor signaling pathway leading to inflammasome activation.

Experimental Workflow for High-Throughput Screening of P2X7 Antagonists

Caption: High-throughput screening workflow for identifying P2X7 receptor antagonists.

Logical Relationship of AZD9056's Mechanism and Therapeutic Rationale

Caption: Logical flow from AZD9056's mechanism to its clinical investigation.

Clinical Development and Future Directions

AZD9056 has been evaluated in clinical trials for inflammatory conditions, including rheumatoid arthritis (RA) and Crohn's disease. In a Phase IIb study in patients with RA, AZD9056 did not demonstrate a statistically significant effect on the primary endpoint (ACR20 response) compared to placebo at 6 months, despite being well-tolerated.[5] A Phase IIa study in patients with moderately to severely active Crohn's disease suggested that AZD9056 had the potential to improve symptoms, particularly pain and general well-being, but did not lead to a decrease in inflammatory biomarkers such as C-reactive protein and fecal calprotectin.[6]

These clinical findings suggest that while P2X7 receptor antagonism with AZD9056 can modulate certain pathways, its efficacy as a monotherapy for complex inflammatory diseases like RA and Crohn's disease may be limited. The disconnect between the potent in vitro anti-inflammatory activity and the clinical outcomes highlights the complexity of these diseases and the potential for redundant inflammatory pathways. Future research may explore the utility of P2X7 receptor antagonists in other indications or in combination with other therapeutic agents. A more complete understanding of the selectivity profile of AZD9056 would also be beneficial for interpreting its biological and clinical effects.

References

- 1. AZD9056 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Frontiers | The P2X7 Receptor in Inflammatory Diseases: Angel or Demon? [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Clinical evaluation of the efficacy of the P2X7 purinergic receptor antagonist AZD9056 on the signs and symptoms of rheumatoid arthritis in patients with active disease despite treatment with methotrexate or sulphasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

AZD9056 Hydrochloride: A Deep Dive into its Role in Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders. A key player in this intricate process is the P2X7 receptor, an ATP-gated ion channel predominantly expressed on microglia, the resident immune cells of the central nervous system (CNS). Overactivation of the P2X7 receptor by high extracellular ATP concentrations, a hallmark of cellular stress and injury, triggers a cascade of inflammatory events, including the activation of the NLRP3 inflammasome and the release of potent pro-inflammatory cytokines such as interleukin-1β (IL-1β). AZD9056 hydrochloride is a potent and selective antagonist of the P2X7 receptor, and as such, represents a promising therapeutic agent for mitigating neuroinflammation. This technical guide provides a comprehensive overview of the mechanism of action of AZD9056, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: P2X7 Receptor Antagonism

AZD9056 exerts its anti-neuroinflammatory effects by specifically blocking the P2X7 receptor. In pathological conditions within the CNS, damaged or stressed cells release high concentrations of ATP into the extracellular space. This ATP binds to the P2X7 receptor on microglia, initiating a cascade of downstream signaling events.

The activation of the P2X7 receptor leads to the opening of a non-selective cation channel, resulting in an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. This ion flux is a critical trigger for the assembly of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome. The assembled inflammasome then activates caspase-1, which in turn cleaves pro-IL-1β into its mature, active form. The mature IL-1β is then released from the microglia, propagating the inflammatory response and contributing to neuronal damage.

By binding to the P2X7 receptor, AZD9056 prevents the initial ATP-mediated channel opening, thereby inhibiting the entire downstream signaling cascade that leads to IL-1β production and release. This targeted intervention at a key control point of the neuroinflammatory process underscores the therapeutic potential of AZD9056.

Quantitative Data on AZD9056 Efficacy

The potency of AZD9056 in inhibiting the P2X7 receptor has been quantified in various in vitro assays. These studies provide crucial data for understanding its therapeutic window and for designing further preclinical and clinical investigations.

| Parameter | Cell Type | Assay | Agonist | Value | Reference |

| pIC₅₀ | Human peripheral blood monocytes | IL-1β release | BzATP | 7.2 | [1] |

| IC₅₀ | Mouse microglia BV2 cells | Patch-clamp (inhibition of membrane currents) | BzATP (100 µmol/L) | 1-3 µmol/L | [2] |

| IC₅₀ | HEK-hP2X7 cells | YoPro1 dye uptake | ATP (250 µmol/L) | 11.2 nmol/L | [2] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.

Detailed Experimental Protocols

In Vitro Inhibition of IL-1β Release from Microglia

This protocol details the methodology for assessing the inhibitory effect of AZD9056 on P2X7 receptor-mediated IL-1β release from cultured microglial cells.

Materials:

-

BV-2 murine microglial cell line

-

DMEM/F-12 culture medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Mouse IL-1β ELISA kit

-

Cell lysis buffer

-

BCA protein assay kit

Procedure:

-

Cell Culture: Culture BV-2 cells in T-75 flasks until they reach 80-90% confluency.

-

Seeding: Seed the cells into 24-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

-

Priming: Replace the culture medium with fresh medium containing 1 µg/mL of LPS and incubate for 4 hours to induce the expression of pro-IL-1β.

-

Antagonist Treatment: Wash the cells twice with warm PBS. Pre-incubate the cells with varying concentrations of AZD9056 (e.g., 0.1 nM to 10 µM) in serum-free medium for 30 minutes. Include a vehicle control (DMSO).

-

Agonist Stimulation: Add BzATP to a final concentration of 100 µM to each well (except for the negative control wells) and incubate for 1 hour.

-

Supernatant Collection: Centrifuge the plates at 500 x g for 5 minutes. Carefully collect the supernatants and store them at -80°C until analysis.

-

IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using a mouse IL-1β ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the IL-1β concentrations to the total protein content of the corresponding cell lysates. Calculate the percentage inhibition of IL-1β release for each concentration of AZD9056 compared to the vehicle-treated, BzATP-stimulated control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vivo Assessment in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of AZD9056 in a mouse model of acute neuroinflammation.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Sterile saline

-

Anesthesia (e.g., isoflurane)

-

Equipment for behavioral testing (e.g., Morris water maze)

-

Tools for tissue collection and processing

-

ELISA kits for murine TNF-α and IL-1β

-

Antibodies for immunohistochemistry (e.g., anti-Iba1)

Procedure:

-

Animal Acclimatization: Acclimate the mice to the housing conditions for at least one week before the experiment.

-

Grouping: Randomly assign mice to the following groups: (1) Saline + Vehicle, (2) LPS + Vehicle, (3) LPS + AZD9056 (low dose), (4) LPS + AZD9056 (high dose).

-

Drug Administration: Administer AZD9056 or vehicle via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined time before LPS challenge. The specific dose and timing should be based on pharmacokinetic data.

-

Induction of Neuroinflammation: Administer a single intraperitoneal injection of LPS (e.g., 1 mg/kg) to the LPS-treated groups. Administer sterile saline to the control group.

-

Behavioral Assessment: At a specified time point after LPS injection (e.g., 24 hours), conduct behavioral tests to assess cognitive function, such as the Morris water maze or passive avoidance test.

-

Tissue Collection: Following behavioral testing, euthanize the mice and collect brain tissue and cerebrospinal fluid (CSF). For cytokine analysis, rapidly dissect the hippocampus and cortex, snap-freeze in liquid nitrogen, and store at -80°C. For immunohistochemistry, perfuse the mice with saline followed by 4% paraformaldehyde.

-

Cytokine Analysis: Homogenize the brain tissue and measure the levels of TNF-α and IL-1β using ELISA kits.

-

Immunohistochemistry: Section the fixed brain tissue and perform immunohistochemical staining for microglial activation markers, such as Iba1. Quantify the number and morphology of activated microglia in specific brain regions.

-

Data Analysis: Analyze the behavioral data, cytokine levels, and immunohistochemical results using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the effect of AZD9056 on LPS-induced neuroinflammation and its behavioral consequences.

Pharmacokinetics and Brain Penetration

For a CNS-targeting drug, the ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain is paramount. While specific data for AZD9056 in neuroinflammation models is limited in the public domain, studies on other brain-penetrant P2X7 antagonists provide valuable insights. For instance, the P2X7 antagonist JNJ-54175446 has been shown to efficiently cross the BBB with a brain-to-plasma ratio of approximately 1.1 in rats[1]. This indicates that the compound distributes relatively evenly between the brain and the systemic circulation. Achieving adequate brain exposure is a critical factor for the in vivo efficacy of any P2X7 antagonist targeting neuroinflammation.

Conclusion and Future Directions

This compound is a potent and selective P2X7 receptor antagonist with a clear mechanism of action in the context of neuroinflammation. By blocking the P2X7 receptor, it inhibits the activation of the NLRP3 inflammasome and the subsequent release of the pro-inflammatory cytokine IL-1β from microglia. The quantitative data from in vitro studies confirm its high potency.

While the preclinical data in neuroinflammation models are still emerging, the established role of the P2X7 receptor in a multitude of neurological disorders makes AZD9056 a compelling candidate for further investigation. Future research should focus on:

-

In-depth in vivo studies: Conducting comprehensive preclinical studies in various animal models of neurodegenerative and neuroinflammatory diseases to establish the efficacy of AZD9056 in reducing neuroinflammation, preventing neuronal damage, and improving cognitive and motor functions.

-

CNS Pharmacokinetics: Thoroughly characterizing the pharmacokinetic profile of AZD9056 in the CNS, including its brain-to-plasma ratio and distribution in different brain regions, to optimize dosing strategies.

-

Biomarker Development: Identifying and validating biomarkers that can track the engagement of the P2X7 receptor and the downstream effects of AZD9056 in both preclinical models and human subjects.

The targeted approach of inhibiting the P2X7 receptor with molecules like AZD9056 holds significant promise for the development of novel therapies to combat the devastating impact of neuroinflammation in a wide range of neurological disorders.

References

Preclinical Profile of AZD9056 Hydrochloride in Pain Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9056 hydrochloride is a selective, orally active antagonist of the P2X7 receptor, a key player in inflammation and pain signaling pathways. Preclinical research has explored its potential as an analgesic agent, primarily in models of inflammatory pain, such as osteoarthritis. This document provides an in-depth technical guide to the preclinical studies of AZD9056 in pain models, detailing its mechanism of action, experimental protocols, and available efficacy data.

Mechanism of Action: P2X7 Receptor Antagonism

AZD9056 exerts its effects by blocking the P2X7 receptor, an ATP-gated ion channel predominantly expressed on immune cells like macrophages and microglia.[1][2] Activation of the P2X7 receptor by high concentrations of extracellular ATP, often released during tissue injury and inflammation, triggers a cascade of downstream events. These include the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α).[1][2][3] By inhibiting the P2X7 receptor, AZD9056 is believed to disrupt this inflammatory cascade, thereby reducing neuroinflammation and alleviating pain. A key signaling pathway implicated in this process is the nuclear factor-kappa B (NF-κB) pathway, which is modulated by AZD9056.[1]

Preclinical Efficacy in Pain Models

Preclinical studies have demonstrated the pain-relieving effects of AZD9056 in a rat model of monosodium iodoacetate (MIA)-induced osteoarthritis, a widely used model for assessing osteoarthritic pain.[1] In this model, treatment with AZD9056 has been shown to produce pain-relieving and anti-inflammatory effects.[1]

Quantitative Data from Preclinical Pain Models

While specific dose-response data for AZD9056 in preclinical pain models is not extensively published in publicly available literature, the following table summarizes the qualitative findings and the typical quantitative parameters assessed in such studies.

| Animal Model | Pain Assessment Method | Key Findings with AZD9056 |

| MIA-Induced Osteoarthritis (Rat) | Mechanical Allodynia (von Frey Filaments) | Reversal of MIA-induced reduction in paw withdrawal threshold (pain-relieving effect).[1] |

| Weight-Bearing Deficit | Improvement in weight distribution on the affected limb. | |

| Biomarker Analysis (Cartilage Tissue) | Reversal of MIA-induced upregulation of IL-1β, IL-6, TNF-α, MMP-13, Substance P, and PGE2.[1] |

Experimental Protocols

Monosodium Iodoacetate (MIA)-Induced Osteoarthritis Model in Rats

This model is a well-established method for inducing joint degeneration and pain behaviors that mimic human osteoarthritis.

Experimental Workflow:

Detailed Methodology:

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[1]

-

Induction of Osteoarthritis:

-

Animals are anesthetized.

-

A single intra-articular injection of monosodium iodoacetate (MIA) (typically 2-3 mg) dissolved in a small volume of sterile saline (e.g., 50 µL) is administered into the knee joint cavity.[1]

-

-

Development of Pain: Pain-related behaviors, such as mechanical allodynia and altered weight bearing, typically develop over a period of 14 to 28 days.[1]

-

Drug Administration: this compound is administered according to the specific study protocol (e.g., oral gavage).

-

Pain Assessment:

-

Mechanical Allodynia: The paw withdrawal threshold in response to mechanical stimulation is measured using von Frey filaments. A decrease in the force required to elicit a withdrawal response indicates allodynia.

-

Weight-Bearing Deficit: The distribution of weight between the hind limbs is assessed using an incapacitance tester. Animals with joint pain will put less weight on the affected limb.

-

Signaling Pathways

The analgesic and anti-inflammatory effects of AZD9056 are mediated through the blockade of the P2X7 receptor and subsequent inhibition of downstream signaling pathways. The NF-κB pathway is a critical component of this mechanism.

Conclusion

Preclinical studies indicate that this compound, through its selective antagonism of the P2X7 receptor, demonstrates analgesic and anti-inflammatory properties in a rat model of osteoarthritis. Its mechanism of action involves the inhibition of the NF-κB signaling pathway and the subsequent reduction of pro-inflammatory mediators. While qualitative evidence of its efficacy in pain models exists, further research providing detailed quantitative dose-response data would be beneficial for a more complete understanding of its therapeutic potential. The experimental models and methodologies outlined in this document provide a framework for the continued investigation of AZD9056 and other P2X7 receptor antagonists in the context of pain management.

References

AZD9056 Hydrochloride: A Technical Guide to Indirect NLRP3 Inflammasome Inhibition via P2X7 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide array of inflammatory diseases. Consequently, the NLRP3 inflammasome has emerged as a key therapeutic target. AZD9056 hydrochloride is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel that acts as a crucial upstream activator of the NLRP3 inflammasome. This technical guide provides an in-depth overview of AZD9056's mechanism of action, its inhibitory effects on the NLRP3 inflammasome pathway, and detailed experimental protocols for its evaluation.

Introduction to the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that responds to a variety of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs)[1][2]. Its activation leads to the cleavage and activation of caspase-1, which in turn processes the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, secreted forms[2][3]. This process can also induce a form of inflammatory cell death known as pyroptosis[3].

Canonical activation of the NLRP3 inflammasome is a two-step process[4][5]:

-

Priming (Signal 1): This step is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the NF-κB-mediated upregulation of NLRP3 and pro-IL-1β expression[4][5].

-

Activation (Signal 2): A second stimulus, such as extracellular ATP, crystalline substances, or pore-forming toxins, triggers the assembly of the NLRP3 inflammasome complex[1][6]. A common downstream event for many NLRP3 activators is the efflux of potassium ions (K+) from the cell[6][7].

This compound: Mechanism of Action

AZD9056 is a selective and orally active antagonist of the P2X7 receptor[8][9]. The P2X7 receptor is an ATP-gated cation channel predominantly expressed on immune cells[10]. High concentrations of extracellular ATP, often released from damaged or dying cells, act as a DAMP and bind to the P2X7 receptor[10][11]. This binding opens the channel, leading to an influx of Ca2+ and Na+ and, crucially, an efflux of K+[10]. This K+ efflux is a potent trigger for the activation of the NLRP3 inflammasome[6][7].

By blocking the P2X7 receptor, AZD9056 prevents ATP-induced K+ efflux, thereby inhibiting the activation of the NLRP3 inflammasome and the subsequent release of IL-1β and IL-18[11][12]. This makes AZD9056 an indirect inhibitor of the NLRP3 inflammasome.

Quantitative Data for this compound

The following tables summarize the available quantitative data for this compound.

| Parameter | Value | Cell Type/System | Assay Conditions | Reference |

| IC50 (P2X7 Receptor) | 11.2 nM | HEK-hP2X7 cell line | Not specified | [8] |

| IC50 (P2X7 Receptor) | 1-3 µM | Mouse microglia BV2 cells | Not specified | [8] |

| Endpoint | Effect of AZD9056 | Cell Type | Stimulation | Reference |

| IL-1β Release | Concentration-dependent inhibition | LPS-primed human monocytes | BzATP (ATP analog) | [12][13] |

| IL-18 Release | Concentration-dependent inhibition | LPS-primed human monocytes | BzATP (ATP analog) | [12][13] |

| Clinical Efficacy (Rheumatoid Arthritis) | 65% of patients at 400 mg/day showed ACR20 response (Phase IIa) | Human | N/A | [1][14] |

| Clinical Efficacy (Rheumatoid Arthritis) | No statistically significant effect on ACR20 criteria (Phase IIb) | Human | N/A | [1][14] |

Signaling Pathways and Experimental Workflows

Canonical NLRP3 Inflammasome Activation Pathway

Caption: Canonical NLRP3 inflammasome activation pathway.

Mechanism of this compound Inhibition

Caption: Inhibition of NLRP3 activation by AZD9056.

Experimental Workflow for In Vitro NLRP3 Inhibition Assay

Caption: In vitro NLRP3 inhibition assay workflow.

Experimental Protocols

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol describes a method to assess the inhibitory effect of AZD9056 on P2X7-mediated NLRP3 inflammasome activation in human THP-1 monocytes.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

Adenosine triphosphate (ATP)

-

This compound

-

DMSO (vehicle control)

-

ELISA kits for human IL-1β and IL-18

-

Antibodies for Western blotting (anti-caspase-1)

-

LDH cytotoxicity assay kit

Procedure:

-

Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 medium.

-

To differentiate into macrophage-like cells, seed cells in a 96-well plate and treat with 50-100 ng/mL PMA for 48-72 hours.

-

Wash the cells to remove PMA and allow them to rest for 24 hours before the experiment[15].

-

-

Priming (Signal 1):

-

Prime the differentiated THP-1 cells with 1 µg/mL of LPS for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β[15].

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-incubate the primed cells with varying concentrations of AZD9056 (e.g., 0.01 µM to 10 µM) or vehicle (DMSO) for 1 hour[15].

-

-

Activation (Signal 2):

-

Activate the NLRP3 inflammasome by adding 1-5 mM ATP for 30-60 minutes[8].

-

-

Sample Collection:

-

Collect the cell culture supernatants for cytokine and LDH analysis.

-

Lyse the remaining cells to prepare protein extracts for Western blotting.

-

-

Data Analysis:

-

Cytokine Measurement: Quantify the levels of secreted IL-1β and IL-18 in the supernatants using ELISA[16][17].

-

Caspase-1 Cleavage: Analyze the cell lysates by Western blotting using an antibody that detects both pro-caspase-1 and the cleaved (active) p20 subunit[16].

-

Pyroptosis Assessment: Measure LDH release in the supernatants using a commercial kit as an indicator of pyroptosis[18].

-

Conclusion

This compound represents a valuable research tool for investigating the role of the P2X7 receptor in NLRP3 inflammasome-driven inflammation. Its mechanism as an indirect inhibitor of NLRP3 activation highlights the importance of upstream signaling events in the inflammatory cascade. While clinical trials in rheumatoid arthritis have yielded mixed results, the preclinical data strongly support its ability to inhibit IL-1β and IL-18 release, making it a relevant compound for studying inflammatory diseases where the P2X7-NLRP3 axis plays a significant role. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the therapeutic potential of targeting this pathway.

References

- 1. Clinical evaluation of the efficacy of the P2X7 purinergic receptor antagonist AZD9056 on the signs and symptoms of rheumatoid arthritis in patients with active disease despite treatment with methotrexate or sulphasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drugs that simultaneously down-regulate IL-1β and TNF secretion significantly reduce inflammation in a rat model of antigen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Blocking of the P2X7 receptor inhibits the activation of the MMP-13 and NF-κB pathways in the cartilage tissue of rats with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Navigating from cellular phenotypic screen to clinical candidate: selective targeting of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting the P2X7 receptor in rheumatoid arthritis: biological rationale for P2X7 antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The P2X7-NLRP3 inflammasome inhibitor AZD9056 has no significant effect on hidradenitis suppurativa clinical disease activity but restores cytokine production in peripheral blood mononuclear cells: Results of a phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 14. Nicotinic acid inhibits NLRP3 inflammasome activation via SIRT1 in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. alzdiscovery.org [alzdiscovery.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]

- 18. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]

AZD9056 Hydrochloride: A Technical Guide for Immunology and Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD9056 hydrochloride is a potent and selective, orally active antagonist of the P2X7 receptor, a key player in the inflammatory cascade.[1] This document provides an in-depth technical overview of AZD9056, consolidating available data on its mechanism of action, preclinical and clinical findings, and relevant experimental protocols. The information is intended to serve as a comprehensive resource for researchers in immunology, inflammation, and drug development exploring the therapeutic potential of P2X7 receptor modulation.

Introduction

The P2X7 receptor (P2X7R) is a ligand-gated ion channel activated by high concentrations of extracellular adenosine triphosphate (ATP), a molecule released during cellular stress and damage, thus acting as a danger signal.[2] P2X7R is predominantly expressed on immune cells, such as macrophages and monocytes, and its activation is intricately linked to the assembly and activation of the NLRP3 inflammasome.[3][4] This multi-protein complex is crucial for the maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), potent mediators of inflammation.[4][5] Consequently, the P2X7R-NLRP3 inflammasome axis has emerged as a compelling target for therapeutic intervention in a range of inflammatory and autoimmune diseases.[6][7] AZD9056 was developed to specifically target this pathway and has been investigated in various inflammatory conditions.[2]

Mechanism of Action

This compound is a selective antagonist of the P2X7 purinergic receptor.[8] By binding to the P2X7R, AZD9056 blocks the downstream signaling cascade initiated by extracellular ATP. This inhibition prevents the conformational changes in the receptor that lead to the formation of a non-selective cation channel. The subsequent influx of Ca²⁺ and efflux of K⁺, which are critical for the activation of the NLRP3 inflammasome, are thereby prevented.[5] As a result, the autocatalytic cleavage of pro-caspase-1 to active caspase-1 is inhibited, which in turn blocks the processing and release of mature IL-1β and IL-18.[5][9] Furthermore, downstream signaling pathways, including the activation of nuclear factor-κB (NF-κB), which is involved in the transcription of pro-inflammatory cytokines, are also attenuated.[10]

Signaling Pathway

The following diagram illustrates the central role of the P2X7 receptor in inflammation and the point of intervention for AZD9056.

Data Presentation

In Vitro Potency

| Cell Line/System | Agonist | Measured Effect | IC50/pIC50 | Reference |

| HEK-hP2X7 cells | ATP | P2X7 receptor antagonism | 11.2 nM | [3] |

| Mouse Microglia (BV2) | ATP | Inhibitory effect | 1-3 µM | [3] |

| Human Peripheral Blood Monocytes | BzATP | IL-1β release inhibition | pIC50: 7.9 ± 0.1 | [11] |

| Human Peripheral Blood Monocytes | BzATP | IL-18 release inhibition | pIC50: 8.0 ± 0.1 | [11] |

| Human Blood | ATP | IL-1β release inhibition | pIC50: 7.2 ± 0.1 | [11] |

| Human RA Synovial Cells | BzATP | IL-1β release inhibition | pIC50: 8.4 ± 0.2 | [11] |

Preclinical Pharmacokinetics

Publicly available literature does not provide a comprehensive table of pharmacokinetic parameters for AZD9056 in preclinical models. Studies in rats have been conducted, but specific Cmax, Tmax, AUC, and half-life values are not consistently reported in the reviewed sources.

Human Pharmacokinetics

A Phase I study in healthy volunteers provided some pharmacokinetic data for AZD9056.

| Formulation | Dose | Tmax (median) | t½ (geometric mean) | Absolute Bioavailability (mean) |

| Oral Tablet | 200 mg | 3 hours | 16 hours | 62% |

| IV Infusion | 25 mg | 2 hours | 18 hours | N/A |

Data compiled from a Phase I study.[1]

Clinical Efficacy

| Study Phase | Treatment Group | Primary Endpoint (ACR20 Response) | Key Secondary Endpoints | Reference |

| Phase IIa | AZD9056 (400 mg/day) | 65% | Significant reduction in swollen and tender joint count. No effect on acute-phase response. | [3][12] |

| Placebo | 27% | [3][12] | ||

| Phase IIb | AZD9056 (50, 100, 200, 400 mg/day) | No statistically significant effect relative to placebo at 6 months. | No significant effect on secondary endpoints. | [3][12] |

| Placebo | [3][12] |

| Study Phase | Treatment Group | Primary Endpoint (Change in CDAI from baseline at day 28) | Key Secondary Endpoints | Reference |

| Phase IIa | AZD9056 (200 mg/day) | Drop from 311 to 242 (p=0.049 vs placebo) | Numerically higher remission and response rates vs placebo. Significant improvement in SF-36 Mental Component Score. No decrease in CRP or fecal calprotectin. | [13][14] |

| Placebo | Drop from 262 to 239 | [13][14] |

Experimental Protocols

In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Cells

This protocol describes a general method to assess the inhibitory effect of a compound like AZD9056 on NLRP3 inflammasome activation in the human monocytic cell line THP-1.

-

Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 0.5 x 10^6 cells/mL.

-

Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL.

-

Incubate for 48-72 hours to allow for differentiation.

-

-

Priming:

-

Prime the differentiated THP-1 cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to each well.

-

Incubate for 3-4 hours at 37°C.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

After the priming step, add the desired concentrations of AZD9056 to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate for 30-60 minutes at 37°C.

-

-

Activation:

-

Add an NLRP3 activator, such as Nigericin (5-20 µM) or ATP (1-5 mM), to all wells except for the negative control wells.

-

Incubate for 1-2 hours (for Nigericin) or 30-60 minutes (for ATP) at 37°C.

-

-

Endpoint Measurement:

-

Centrifuge the plate at 500 x g for 5 minutes.

-

Carefully collect the supernatant for cytokine measurement.

-

Quantify the amount of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

Cell viability and pyroptosis can be assessed using an LDH cytotoxicity assay on the supernatant.

-

Rat Streptococcal Cell Wall (SCW)-Induced Arthritis Model

This protocol outlines a general procedure for inducing arthritis in rats using streptococcal cell walls to evaluate the efficacy of anti-inflammatory compounds like AZD9056.

-

Preparation of SCW:

-

Prepare an aqueous suspension of Group A streptococcal cell wall peptidoglycan-polysaccharide (PG-PS) polymers.

-

-

Induction of Arthritis:

-

Use female Lewis rats, which are highly susceptible to this model.

-

Administer a single intraperitoneal (i.p.) injection of the sterile aqueous suspension of SCW PG-PS (typically 25 µ g/gram of body weight).

-

-

Phases of Arthritis:

-

Acute Phase: Observe the development of an acute inflammatory response, characterized by joint swelling and redness, typically within 48 hours.

-

Chronic Phase: A chronic phase of arthritis develops 10 to 21 days after the initial injection and can persist for months.

-

-

Treatment Protocol:

-

Administer this compound or vehicle control orally at desired doses and frequencies, starting at a predetermined time point relative to SCW injection (e.g., prophylactically or therapeutically).

-

-

Assessment of Arthritis:

-

Clinical Scoring: Visually score the severity of arthritis in each paw based on a scale (e.g., 0-4) that considers erythema, swelling, and joint deformity.

-

Joint Measurement: Use calipers to measure the diameter of the ankle or knee joints at regular intervals.

-

Histopathology: At the end of the study, collect joint tissues for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.

-

Mandatory Visualizations

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of an immunology and inflammation drug candidate like AZD9056.

Logical Relationship of NLRP3 Inflammasome Activation

This diagram illustrates the key steps and logical flow of NLRP3 inflammasome activation, a central process modulated by AZD9056.

Conclusion

The data and protocols presented in this guide provide a solid foundation for further investigation of AZD9056 and the broader role of P2X7R in other inflammatory and autoimmune conditions. The detailed methodologies and summarized data are intended to facilitate the design of new experiments and aid in the interpretation of future research findings in this area. The complex role of the P2X7 receptor in different inflammatory milieu warrants continued exploration to fully elucidate its therapeutic potential.

References

- 1. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. P2X7 Receptors: An Untapped Target for the Management of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interleukin-1β biosynthesis inhibition reduces acute seizures and drug resistant chronic epileptic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A phase I study comparing the pharmacokinetics and safety of HS628 (tocilizumab biosimilar) and reference tocilizumab in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Issue Highlights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Streptococcal cell wall-induced polyarthritis in the rat. Mechanisms for chronicity and regulation of susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preclinical immunology services [sanquin.org]

- 12. iris.unife.it [iris.unife.it]

- 13. The P2X7 Receptor: Central Hub of Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. inotiv.com [inotiv.com]

AZD9056 Hydrochloride: A Deep Dive into its Impact on Cytokine Release

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9056 hydrochloride is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in inflammatory processes. Its mechanism of action, centered on the modulation of the NLRP3 inflammasome and NF-κB signaling pathways, has positioned it as a compound of interest for its potential to regulate the release of key pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the effects of AZD9056 on cytokine release, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling cascades.

Core Mechanism of Action: P2X7 Receptor Antagonism

AZD9056 exerts its anti-inflammatory effects by blocking the P2X7 receptor.[1] This receptor is predominantly expressed on immune cells such as macrophages and monocytes.[2] Activation of the P2X7 receptor by extracellular ATP, often released during cellular stress or injury, triggers a cascade of downstream events that lead to the production and release of mature pro-inflammatory cytokines.[2][3]

The primary pathway influenced by P2X7 receptor activation is the assembly of the NLRP3 inflammasome, a multi-protein complex.[4] This process initiates the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves the precursor forms of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, biologically active forms, which are subsequently released from the cell.[2][3] By inhibiting the P2X7 receptor, AZD9056 effectively curtails this inflammatory cascade.

Furthermore, the P2X7 receptor has been linked to the activation of the NF-κB signaling pathway.[5] This pathway is crucial for the transcriptional upregulation of various pro-inflammatory genes, including those encoding cytokines like IL-6 and TNF-α. AZD9056's antagonism of the P2X7 receptor can therefore also lead to a reduction in the expression of these cytokines.[5]

Quantitative Data on Cytokine Inhibition

The inhibitory effects of AZD9056 on cytokine release have been quantified in various preclinical studies. The following tables summarize the key findings.

| Compound | Cell Type | Agonist | Potency (IC50 / pIC50) | Reference |

| AZD9056 | Human peripheral blood monocytes | BzATP | pIC₅₀ = 7.2 | [6] |

| AZD9056 | HEK-hP2X7 cell line | - | IC₅₀ = 11.2 nM | [1] |

| AZD9056 | Mouse microglia BV2 cells | - | IC₅₀ = 1-3 μM | [1] |

| Table 1: In Vitro Inhibitory Potency of AZD9056. |

| Cytokine | Study Context | Effect of AZD9056 | Reference |

| IL-1β | Rat model of osteoarthritis | Reversed upregulated expression | [5] |

| IL-6 | Rat model of osteoarthritis | Reversed upregulated expression | [5] |

| TNF-α | Rat model of osteoarthritis | Reversed upregulated expression | [5] |

| Table 2: In Vivo Effects of AZD9056 on Cytokine Expression. |

Signaling Pathway Visualizations

To elucidate the mechanisms of action of AZD9056, the following diagrams illustrate the key signaling pathways involved.

Caption: P2X7R-NLRP3 Inflammasome Pathway and AZD9056 Inhibition.

Caption: P2X7R-NF-κB Signaling Pathway and AZD9056 Inhibition.

Experimental Protocols

In Vitro Cytokine Release Assay

This protocol outlines a general method for assessing the inhibitory effect of AZD9056 on cytokine release from monocytic cells.

1. Cell Culture and Priming:

-

Culture human monocytic cells (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs) under standard conditions.

-

For THP-1 cells, differentiation into a macrophage-like phenotype can be induced with Phorbol 12-myristate 13-acetate (PMA).

-

Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.[6]

2. Antagonist Treatment:

-

Wash the cells with phosphate-buffered saline (PBS) to remove the LPS-containing medium.

-

Pre-incubate the cells with varying concentrations of this compound for 30-60 minutes.[6]

3. P2X7 Receptor Stimulation:

-

Stimulate the cells with a P2X7 receptor agonist, such as benzoylbenzoyl-ATP (BzATP), to induce cytokine release.

4. Sample Collection and Analysis:

-

Collect the cell culture supernatants at specified time points.

-

Quantify the concentration of released cytokines (e.g., IL-1β, IL-18, IL-6, TNF-α) using a validated enzyme-linked immunosorbent assay (ELISA) kit or a multiplex cytokine assay.

-

For intracellular cytokine analysis, cell lysates can be prepared and analyzed by Western blot.

Caption: General Workflow for In Vitro Cytokine Release Assay.

Clinical Insights

Clinical trials of AZD9056 have been conducted, primarily in patients with rheumatoid arthritis. In a phase IIa study, a significant reduction in the number of swollen and tender joints was observed in patients treated with AZD9056 compared to placebo; however, no effect on the acute-phase response was noted.[7] A subsequent, larger phase IIb study did not demonstrate a clinically or statistically significant effect of AZD9056 on the signs and symptoms of rheumatoid arthritis.[7] More recently, a phase 2 trial in hidradenitis suppurativa showed no significant effect on clinical disease activity but did indicate a restoration of cytokine production in peripheral blood mononuclear cells.[8]

Conclusion

This compound is a well-characterized antagonist of the P2X7 receptor that demonstrates clear inhibitory effects on the release of pro-inflammatory cytokines in preclinical models. Its mechanism of action through the modulation of the NLRP3 inflammasome and NF-κB signaling pathways provides a strong rationale for its anti-inflammatory potential. While clinical trial results in rheumatoid arthritis have been inconclusive, ongoing research continues to explore the therapeutic utility of P2X7 receptor antagonism in various inflammatory conditions. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals working in this area.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. P2X7 receptor antagonism prevents IL-1β release from salivary epithelial cells and reduces inflammation in a mouse model of autoimmune exocrinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Blocking of the P2X7 receptor inhibits the activation of the MMP-13 and NF-κB pathways in the cartilage tissue of rats with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Clinical evaluation of the efficacy of the P2X7 purinergic receptor antagonist AZD9056 on the signs and symptoms of rheumatoid arthritis in patients with active disease despite treatment with methotrexate or sulphasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The P2X7-NLRP3 inflammasome inhibitor AZD9056 has no significant effect on hidradenitis suppurativa clinical disease activity but restores cytokine production in peripheral blood mononuclear cells: Results of a phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AZD9056 Hydrochloride In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9056 hydrochloride is a selective and orally active antagonist of the P2X7 receptor, a ligand-gated ion channel that plays a significant role in inflammation and pain-causing diseases.[1] Extracellular ATP, often released during cellular stress or damage, activates the P2X7 receptor, triggering a cascade of downstream signaling events. This includes the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.[2][3][4][5] Consequently, the inhibition of the P2X7 receptor by agents like AZD9056 presents a promising therapeutic strategy for a variety of inflammatory conditions. These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound.

P2X7 Receptor Signaling Pathway

The activation of the P2X7 receptor by extracellular ATP initiates a signaling cascade that results in the maturation and release of inflammatory cytokines. The following diagram illustrates the key steps in this pathway.

Caption: P2X7 receptor signaling pathway leading to IL-1β release.

Quantitative Data

The inhibitory potency of this compound has been determined in various in vitro systems. The following table summarizes the reported IC50 values.

| Compound | Cell Type | Agonist | Assay | IC50 / pIC50 | Reference |

| AZD9056 | HEK-hP2X7 | ATP or BzATP | Cell Viability | 11.2 nM | [1] |

| AZD9056 | Mouse Microglia BV2 | Not Specified | Not Specified | 1-3 µM | [1] |

| AZD9056 | Human peripheral blood monocytes | BzATP (300 µM) | IL-1β Release | pIC50: 7.9 ± 0.1 | [2] |

| AZD9056 | Human peripheral blood monocytes | BzATP (300 µM) | IL-18 Release | pIC50: 8.0 ± 0.1 | [2] |

| AZD9056 | Human blood | ATP (3 mM) | IL-1β Release | pIC50: 7.2 ± 0.1 | [2] |

| AZD9056 | Human RA synovial cells | BzATP (1 mM) | IL-1β Release | pIC50: 8.4 ± 0.2 | [2] |

Experimental Protocols

In Vitro IL-1β and IL-18 Release Assay from Monocytes/Macrophages

This protocol describes a common in vitro method to quantify the inhibitory effect of AZD9056 on cytokine release from cultured monocytes or macrophages.[6]

Experimental Workflow

Caption: General workflow for the in vitro cytokine release assay.

Materials:

-

Monocytic cell line (e.g., THP-1) or primary peripheral blood mononuclear cells (PBMCs)

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

This compound

-

P2X7 receptor agonist (e.g., ATP or BzATP)

-

Phosphate-buffered saline (PBS)

-

ELISA kits for human IL-1β and IL-18

Procedure:

-

Cell Culture and Priming:

-

Antagonist Treatment:

-

Agonist Stimulation:

-

Stimulate the cells with a P2X7 agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes.[6]

-

-

Supernatant Collection:

-

Centrifuge the cell plates to pellet the cells.

-

Carefully collect the supernatants for cytokine analysis.[6]

-

-

Cytokine Quantification:

-

Quantify the concentration of IL-1β and IL-18 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[6]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of cytokine release for each AZD9056 concentration compared to the vehicle control.

-

Cell Viability Assay

This protocol is used to assess the effect of AZD9056 on cell viability in the presence of a P2X7 receptor agonist.

Materials:

-

HEK293 cells stably expressing the human P2X7 receptor (HEK–hP2X7)

-

Parental HEK293 cells

-

Cell culture medium

-

This compound

-

ATP or BzATP

-

CellTiter-Blue® Cell Viability Assay reagent

Procedure:

-

Cell Seeding:

-

Seed HEK–hP2X7 and parental HEK293 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Inhibition Experiment:

-

Add AZD9056 to the cells at concentrations up to 10 µmol/L and incubate for 5 minutes prior to the addition of the agonist.[1]

-

-

Agonist Addition:

-

Add ATP (2.5 mM) or BzATP (0.25 mM) to the wells.[1]

-

-

Incubation:

-

Incubate the plate for 30 minutes at 37°C.[1]

-

-

Cell Viability Measurement:

Note: Final DMSO concentrations in experiments should not exceed 1.0% (v/v).[1] A cytotoxicity assay is recommended to ensure that the observed inhibition of cytokine release is not due to cell death.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. clinexprheumatol.org [clinexprheumatol.org]

- 3. The Role of Purinergic P2X7 Receptor in Inflammation and Cancer: Novel Molecular Insights and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P2X7 Receptors: An Untapped Target for the Management of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for In Vivo Administration of AZD9056 Hydrochloride in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9056 hydrochloride is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel that plays a crucial role in inflammation and immune responses.[1] Activation of the P2X7 receptor by extracellular ATP, often released during cellular stress or injury, triggers the assembly of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and IL-18.[2][3] By blocking this pathway, AZD9056 has demonstrated potential therapeutic effects in various preclinical models of inflammatory diseases.[1][4] These application notes provide detailed protocols for the in vivo administration of this compound in mice, along with data presentation guidelines and visualizations to aid in experimental design and execution.

Mechanism of Action

AZD9056 is an orally active, selective inhibitor of the P2X7 receptor.[1] In vitro studies have shown that AZD9056 blocks P2X7 receptors with a high degree of selectivity.[1] Specifically, it has an IC50 of 1-3 μM in mouse microglia BV2 cells.[1] The primary mechanism of action involves the prevention of ATP-induced activation of the P2X7 receptor, which in turn inhibits the downstream signaling cascade that leads to the maturation and release of pro-inflammatory cytokines.[3][5]

Data Presentation

The following tables summarize key quantitative data for this compound. Note: Specific in vivo pharmacokinetic and efficacy data for AZD9056 in mice is limited in publicly available literature. The data presented is a combination of in vitro mouse cell line data, in vivo rat data, and in vivo data from other P2X7 antagonists in mice, and should be used as a reference for experimental design.

Table 1: In Vitro and In Vivo Activity of this compound

| Parameter | Species/Cell Line | Value | Reference |

| IC50 | Mouse Microglia BV2 Cells | 1-3 µM | [1] |

| Effect | Rat (Osteoarthritis Model) | Pain-relieving and anti-inflammatory | [4] |

| Effect | Rat (Osteoarthritis Model) | Reversal of MIA-induced increase in IL-1β, IL-6, TNF-α, MMP-13, Substance P, and PGE2 in cartilage | [4] |

Table 2: Pharmacokinetic Parameters of P2X7 Antagonists (Reference)

No specific pharmacokinetic data for AZD9056 in mice was found in the searched literature. The following data for other P2X7 antagonists is provided for reference.

| Compound | Species | Administration Route | Dose | Cmax | Tmax | Half-life | Oral Bioavailability | Reference |

| JNJ-54175446 | Mouse | Oral | 30 mg/kg | - | - | - | Brain-penetrant | [6] |